![molecular formula C21H20FN3O3S B2848861 Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923853-71-8](/img/structure/B2848861.png)
Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic aromatic organic compound. It has various functional groups attached to it, including an allylthio group, a fluorophenyl group, and a carboxylate group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic pyrido[2,3-d]pyrimidine core and the various functional groups attached to it. The presence of these groups could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the allylthio group could potentially participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could potentially make the compound acidic .Scientific Research Applications
Synthesis and Chemical Reactions
Research on derivatives of tetrahydropyrimidine, akin to the compound , highlights their versatility in chemical synthesis. Kappe and Roschger (1989) explored various reactions of Biginelli compounds, a class of compounds similar to the target molecule, demonstrating their utility in creating a wide range of chemical structures, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, through reactions like Dimroth-like rearrangement and intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989). This research suggests potential applications in synthesizing new chemical entities or modifying existing compounds for further study.
Antimicrobial and Anticancer Activity
Several studies have demonstrated the potential of related compounds in antimicrobial and anticancer applications. Abdel-Motaal, Alanzy, and Asem (2020) synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which showed potent anticancer activity against colon cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Another study by Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives with significant antimicrobial activity, suggesting the structural motifs present in similar compounds could be harnessed for developing new antimicrobial agents (Tiwari et al., 2018).
Molecular Conformation Studies
Mohandas et al. (2019) conducted crystal structure and molecular conformational studies on a related allyl compound, providing insights into the structural characteristics that could influence biological activity or chemical reactivity (Mohandas et al., 2019). Understanding the molecular conformation of such compounds can be crucial for designing drugs or materials with specific properties.
Future Directions
properties
IUPAC Name |
prop-2-enyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-4-10-28-20(27)15-12(3)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-11-5-2/h4-9,16H,1-2,10-11H2,3H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBXMEGXEJLFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)
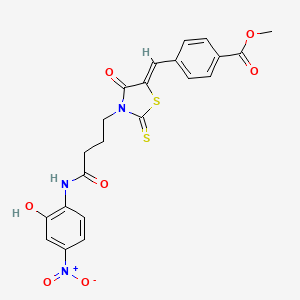
![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)
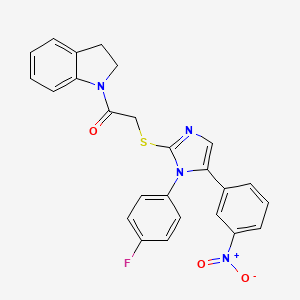
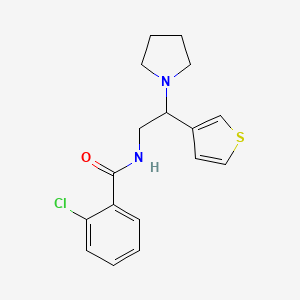
![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

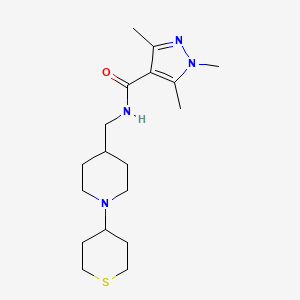
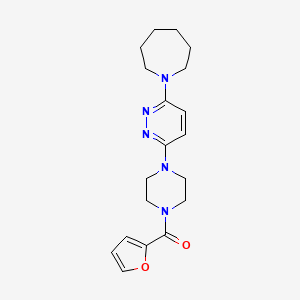

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2848799.png)
![1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848801.png)